molecular formula C24H50N2O2 B12593569 N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide CAS No. 649569-36-8

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide

Katalognummer: B12593569
CAS-Nummer: 649569-36-8
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: YRMIWYRTTZMDFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a chemical compound with the molecular formula C24H50N2O2 It is known for its unique structure, which includes a long hydrocarbon chain and a diethylaminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide typically involves the reaction of 12-hydroxyoctadecanoic acid with N,N-diethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its diethylaminoethyl group can interact with various molecular targets, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or surfactant properties .

Eigenschaften

CAS-Nummer

649569-36-8

Molekularformel

C24H50N2O2

Molekulargewicht

398.7 g/mol

IUPAC-Name

N-[2-(diethylamino)ethyl]-12-hydroxyoctadecanamide

InChI

InChI=1S/C24H50N2O2/c1-4-7-8-15-18-23(27)19-16-13-11-9-10-12-14-17-20-24(28)25-21-22-26(5-2)6-3/h23,27H,4-22H2,1-3H3,(H,25,28)

InChI-Schlüssel

YRMIWYRTTZMDFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCN(CC)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.